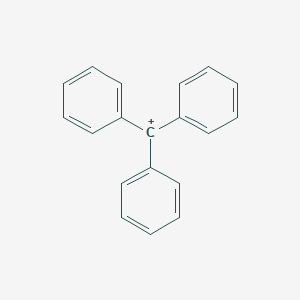

Tritylium

Description

Properties

IUPAC Name |

diphenylmethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFPYUPGPBITMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of the Tritylium Cation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characteristics of the tritylium cation, a fundamental carbocation in organic chemistry. It details its molecular geometry, bond parameters, and the electronic factors contributing to its notable stability. The document includes a summary of crystallographic data, detailed experimental protocols for its synthesis and characterization, and a visualization of its charge delocalization.

Introduction

The this compound cation, formally known as the triphenylmethyl cation, is a positively charged organic ion with the chemical formula

(C6H5)3C+Molecular Structure and Geometry

The structure of the this compound cation is characterized by a central

sp2Gas-phase computations and solid-state X-ray diffraction studies of various this compound salts have confirmed this overall geometry. The three phenyl groups are twisted out of the plane defined by the central carbon and the three ipso-carbons of the phenyl rings. This twist is a compromise between the electronic stabilization gained from (\pi)-delocalization, which favors planarity, and the steric repulsion between the ortho-hydrogens of the adjacent phenyl rings, which favors a more twisted conformation.

The positive charge in the this compound cation is not localized on the central carbon atom but is distributed across the entire molecule, predominantly at the central carbon and the ortho and para positions of the three phenyl rings. This charge delocalization is the primary reason for the cation's enhanced stability compared to simpler carbocations.

Quantitative Structural Data

The precise bond lengths and angles of the this compound cation can vary slightly depending on the counter-anion and the crystal packing forces in the solid state. However, X-ray crystallographic studies of numerous this compound salts have provided a consistent picture of its structure. The following table summarizes typical structural parameters derived from these studies.

| Parameter | Description | Typical Value Range |

| Bond Lengths | ||

| Ccentral-Cipso | Bond length between the central carbon and the phenyl ring carbon. | 1.44 - 1.47 Å |

| C-C (phenyl ring) | Average carbon-carbon bond length within the phenyl rings. | 1.37 - 1.41 Å |

| Bond Angles | ||

| Cipso-Ccentral-Cipso | Angle between the bonds connecting the central carbon to the phenyl rings. | 118 - 120° |

| Torsion Angles | ||

| C-Ccentral-Cipso-C | Dihedral angle describing the twist of the phenyl rings. | 25 - 35° |

Data compiled from X-ray crystallographic studies of various this compound salts.

Experimental Protocols

The synthesis and structural characterization of this compound salts are standard procedures in synthetic and physical organic chemistry. Below are detailed methodologies for the synthesis of a common this compound salt and for its analysis by single-crystal X-ray diffraction.

This compound tetrafluoroborate is a commonly used this compound salt that can be prepared by the reaction of triphenylmethyl chloride with tetrafluoroboric acid.

Materials:

-

Triphenylmethyl chloride (Trityl chloride)

-

Tetrafluoroboric acid (HBF4), 48 wt. % in H2O

-

Acetic anhydride

-

Diethyl ether (anhydrous)

-

Schlenk flask or round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 g of triphenylmethyl chloride in 100 mL of acetic anhydride.

-

Stir the solution under an inert atmosphere.

-

Slowly add 6.0 mL of 48% tetrafluoroboric acid to the solution via a dropping funnel over a period of 15 minutes. The addition is exothermic and may lead to a color change.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour. A yellow precipitate of this compound tetrafluoroborate should form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Filter the solid product under inert atmosphere using a Schlenk filter or a Büchner funnel in a glovebox.

-

Wash the collected solid with 50 mL of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain this compound tetrafluoroborate as a yellow crystalline solid.

This protocol outlines the general workflow for determining the crystal structure of a this compound salt.

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation, vapor diffusion, or slow cooling of a saturated solution of the this compound salt.

-

A common method is to dissolve the this compound salt in a minimal amount of a polar solvent (e.g., acetonitrile or dichloromethane) and then slowly diffuse a less polar solvent (e.g., diethyl ether or hexane) into this solution.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and to integrate the reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by least-squares methods against the experimental data. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure provides detailed information on bond lengths, bond angles, and torsion angles.

Visualization of Charge Delocalization

The stability of the this compound cation is best understood by examining the resonance structures that contribute to the delocalization of the positive charge. The following diagram illustrates how the positive charge is shared between the central carbon and the ortho and para positions of the phenyl rings.

An In-depth Technical Guide to the Stability of the Tritylium Carbocation

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The triphenylmethyl (trityl) carbocation, or tritylium ion, stands as a cornerstone in the study of reactive intermediates in organic chemistry.[1][2][3] First conceptualized in the early 20th century, its remarkable stability defied initial understanding of carbocations as merely transient, highly reactive species.[4] This guide provides a comprehensive technical overview of the core principles governing the stability of the this compound cation. It delves into the synergistic effects of resonance delocalization and steric hindrance, presents quantitative stability data, outlines key experimental protocols for its synthesis and characterization, and illustrates the logical frameworks underpinning its scientific investigation. The unique properties of the this compound cation have established it as a valuable tool in synthetic chemistry, serving as a catalyst and reagent in numerous organic transformations relevant to pharmaceutical and materials science.[1][3][4]

Core Principles of this compound Cation Stability

The exceptional stability of the this compound carbocation is not attributable to a single factor but rather a combination of powerful electronic and steric effects.

Resonance Delocalization

The primary factor contributing to the stability of the this compound cation is the extensive delocalization of the positive charge from the central sp²-hybridized carbon atom across the π-systems of the three attached phenyl rings.[5][6] This distribution of charge over ten carbon atoms (the central carbon and the ortho- and para-positions of each ring) significantly lowers the energy of the system, making the cation far less reactive than carbocations where the charge is localized on a single atom.[7] While the propeller-like twist of the phenyl rings prevents perfect orbital overlap, the resonance effect remains the dominant stabilizing force.[8]

Caption: Charge delocalization in the this compound cation.

Steric Effects

The three phenyl groups in the this compound cation are not coplanar. Instead, they adopt a "propeller-like" conformation, with each ring twisted at a dihedral angle of approximately 30-40 degrees relative to the plane of the central carbon atom.[8] This arrangement arises from steric hindrance between the ortho-hydrogens on adjacent rings.[9] This steric crowding provides a kinetic barrier to the approach of nucleophiles, slowing down potential reactions and contributing to the cation's isolability.[9][10] Therefore, steric effects provide kinetic stability, complementing the thermodynamic stability afforded by resonance.[5]

Quantitative Analysis of Stability

The stability of carbocations can be quantified and compared using thermodynamic and kinetic data. The acidity constant for carbocations is often expressed as pK~R+ , which relates to the equilibrium between the carbocation and its corresponding alcohol in aqueous acidic solution.

| Carbocation | Structure | Type | pK | Relative Solvolysis Rate (Precursor) | Reference |

| This compound | (C₆H₅)₃C⁺ | Tertiary, Benzylic | -6.6 | Very High | [11] |

| tert-Butyl | (CH₃)₃C⁺ | Tertiary | -13 | High | [12] |

| Benzyl | C₆H₅CH₂⁺ | Primary, Benzylic | -20 | Moderate | [12][13] |

| Isopropyl | (CH₃)₂CH⁺ | Secondary | -24 | Low | [14] |

| Ethyl | CH₃CH₂⁺ | Primary | -29 | Very Low | [14] |

Note: pKR+ values can vary with measurement conditions. The values presented are representative for comparative purposes. Relative solvolysis rates are qualitative descriptors based on the principle that more stable carbocations are formed faster from suitable precursors.[6]

Experimental Protocols

The synthesis and analysis of this compound salts are standard procedures in many synthetic chemistry laboratories.

Synthesis of this compound Hexafluorophosphate

This compound hexafluorophosphate is a common, relatively stable salt of the this compound cation.[15] It can be prepared via several routes, including the protonolysis of triphenylmethanol.[15]

Objective: To synthesize this compound hexafluorophosphate from triphenylmethanol.

Materials:

-

Triphenylmethanol ((C₆H₅)₃COH)

-

Hexafluorophosphoric acid (HPF₆), ~60% aqueous solution

-

Acetic anhydride ((CH₃CO)₂O)

-

Anhydrous diethyl ether

-

Dry reaction vessel (e.g., round-bottom flask) with magnetic stirrer

-

Ice bath

Procedure:

-

Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylmethanol in a minimal amount of acetic anhydride with stirring.

-

Cooling: Cool the resulting solution in an ice bath to 0 °C.

-

Acid Addition: While maintaining the temperature at 0 °C, slowly add hexafluorophosphoric acid dropwise to the stirred solution. The this compound cation will begin to form, often indicated by the appearance of a bright yellow or orange color.

-

Precipitation: Upon complete addition of the acid, continue stirring for a short period (e.g., 15-30 minutes) in the ice bath. Then, add anhydrous diethyl ether to precipitate the this compound hexafluorophosphate salt.

-

Isolation: Collect the solid precipitate by filtration, preferably under inert atmosphere to minimize exposure to moisture.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual acid or unreacted starting material. Dry the product under vacuum to yield this compound hexafluorophosphate as a crystalline solid.[15]

Caption: General workflow for synthesizing this compound salts.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the formation of the this compound cation.

¹H NMR Spectroscopy:

-

The aromatic protons of the this compound cation are deshielded compared to those in the neutral triphenylmethane precursor due to the positive charge.

-

Signals for the ortho-, meta-, and para-protons typically appear in the range of 7.7 to 8.2 ppm in solvents like CDCl₃.[16]

¹³C NMR Spectroscopy:

-

The most characteristic signal is that of the central, positively charged carbon atom (C⁺).

-

This sp²-hybridized carbon is highly deshielded and typically resonates at a chemical shift of approximately 211 ppm in CDCl₃.[16][17] The exact shift can be influenced by the solvent and counter-ion. For comparison, the central carbon in triphenylmethanol appears around 82 ppm. This large downfield shift is conclusive evidence of carbocation formation.[18]

Kinetic Analysis of Stability via Solvolysis

A powerful indirect method for assessing the relative stability of carbocations is to measure the rates of solvolysis of their precursors (e.g., trityl halides or esters).[12][19] The reaction proceeds via an SN1 mechanism, where the rate-determining step is the formation of the carbocation intermediate.

Caption: Logic relating solvolysis rates to carbocation stability.

Protocol Principle:

-

Substrate: A series of substituted trityl derivatives (e.g., para-substituted trityl chlorides) are synthesized.

-

Reaction: Each derivative is dissolved in a polar protic solvent system (e.g., aqueous acetone or ethanol).[19]

-

Monitoring: The rate of the reaction is monitored over time. This can be done by various methods, such as conductimetry (measuring the increase in ionic species) or spectrophotometry (monitoring the appearance of the colored this compound cation).[19]

-

Analysis: According to the Hammond Postulate, a more stable carbocation intermediate will be formed via a lower-energy transition state, resulting in a faster reaction rate.[6] By comparing the rate constants (k) for the different derivatives, a quantitative ranking of the relative stabilities of the corresponding this compound cations can be established.

Applications in Drug Development and Research

The stability and reactivity of the this compound cation make it a versatile tool in organic synthesis, with applications relevant to the drug development pipeline.

-

Lewis Acid Catalysis: this compound salts are potent Lewis acids used to catalyze a wide range of reactions, including Friedel-Crafts, Diels-Alder, and polymerization reactions, which are fundamental in constructing complex molecular scaffolds.[1][4][16]

-

Hydride Abstraction: The this compound cation is a powerful hydride abstractor, capable of generating other carbocations from suitable precursors, thereby initiating cationic chain reactions or other transformations.[15]

-

Protecting Groups: The trityl group is a widely used protecting group for primary alcohols (e.g., in nucleoside and carbohydrate chemistry), prized for its steric bulk and the ease with which it can be introduced and subsequently removed under acidic conditions, a process that proceeds via the stable this compound cation.[9]

The principles governing this compound cation stability are foundational for understanding and predicting the behavior of other stabilized carbocations encountered in complex synthetic routes and even in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Applications of Triphenylmethyl (Trityl) Cations in Synthesis | CoLab [colab.ws]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Synthesis and structure of this compound salts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Triphenylcarbenium - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Steric effects - Wikipedia [en.wikipedia.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. organic chemistry - Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Triphenylmethyl hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 16. Carbocation catalysis in confined space: activation of trityl chloride inside the hexameric resorcinarene capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iris.unict.it [iris.unict.it]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Tritylium Cation: A Comprehensive Technical Guide to its Structure, Stability, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triphenylmethyl cation, or tritylium cation, is a planar, propeller-shaped carbocation renowned for its remarkable stability. This stability arises from the extensive delocalization of the positive charge across its three phenyl rings through resonance. This guide provides an in-depth analysis of the this compound cation's core attributes, including its resonance structures, the quantitative effects of substituents on its stability, and detailed protocols for its synthesis and application as a powerful Lewis acid catalyst in organic synthesis.

Core Concepts: Resonance and Stability

The defining characteristic of the this compound cation is its exceptional stability, which can be attributed to the delocalization of the central positive charge over the three appended phenyl rings. This delocalization is best represented by a series of ten major resonance structures, where the positive charge resides on the central carbon atom and the ortho- and para-positions of each of the three phenyl rings. This distribution of charge significantly lowers the overall energy of the cation, making it one of the most stable carbocations.

The propeller-like arrangement of the phenyl groups is a consequence of steric hindrance, which prevents the rings from being perfectly coplanar. However, they are planar enough to allow for effective p-orbital overlap and resonance stabilization.

Quantitative Analysis of Substituent Effects

The stability of the this compound cation can be finely tuned by the introduction of substituents on the phenyl rings. Electron-donating groups (EDGs) further stabilize the cation by delocalizing the positive charge, while electron-withdrawing groups (EWGs) destabilize it. This effect can be quantified using pKR+ values, which measure the equilibrium constant for the reaction of the carbocation with water. A more negative pKR+ value indicates a more stable carbocation.

The electronic influence of substituents can also be correlated with Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A linear free-energy relationship exists between the pKR+ of a substituted this compound cation and the sum of the Hammett constants of its substituents.

| Substituent (para-position) | Hammett Constant (σ | pK |

| -OCH | -0.27 | -5.7 |

| -CH | -0.17 | -6.4 |

| -H | 0.00 | -6.63 |

| -Cl | 0.23 | -7.5 |

| -NO | 0.78 | -9.15 |

Note: pKR+ values are indicative and can vary with solvent and experimental conditions. Hammett constants are from established literature.

Structural Data:

Crystallographic data for this compound salts, such as this compound tetrafluoroborate, provide precise measurements of its molecular geometry.

| Bond | Typical Length (Å) |

| Central C – Phenyl C | ~1.47 |

| C-C (within phenyl ring) | ~1.39 - 1.42 |

Note: Bond lengths are representative values derived from crystallographic data available in public databases such as the Crystallography Open Database (COD) via PubChem.

Experimental Protocols

Synthesis of Triphenylmethyl (Trityl) Tetrafluoroborate

This protocol details the synthesis of a common this compound salt, triphenylmethyl tetrafluoroborate, from triphenylmethanol.

Materials:

-

Triphenylmethanol

-

Tetrafluoroboric acid (HBF

4), 54% solution in diethyl ether -

Acetic anhydride

-

Anhydrous diethyl ether

-

Glassware: Round-bottom flask, reflux condenser, dropping funnel, Buchner funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve triphenylmethanol in a minimal amount of acetic anhydride.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount of tetrafluoroboric acid (54% in diethyl ether) to the stirred solution via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Allow the mixture to warm to room temperature and stir for an additional hour. A precipitate of this compound tetrafluoroborate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield the this compound tetrafluoroborate as a crystalline solid.

This compound Cation-Catalyzed Diels-Alder Reaction

This protocol provides a general procedure for the use of this compound tetrafluoroborate as a Lewis acid catalyst in a Diels-Alder reaction.

Materials:

-

Diene (e.g., cyclopentadiene)

-

Dienophile (e.g., methyl acrylate)

-

This compound tetrafluoroborate

-

Anhydrous dichloromethane (DCM)

-

Glassware: Schlenk flask or other oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere.

-

To the flask, add the dienophile and dissolve it in anhydrous DCM.

-

Add a catalytic amount of this compound tetrafluoroborate (typically 1-5 mol%) to the solution.

-

Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Slowly add the diene to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, quench the reaction by adding a small amount of a suitable quenching agent, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Warm the mixture to room temperature and transfer it to a separatory funnel.

-

Perform an aqueous workup by washing the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na

2SO4or MgSO4). -

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired Diels-Alder adduct.

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound cation's structure and reactivity.

Caption: Resonance delocalization in the this compound cation.

Caption: Experimental workflow for a this compound-catalyzed Diels-Alder reaction.

Conclusion

The this compound cation's unique combination of stability and reactivity makes it a valuable species in organic chemistry. Its well-understood electronic properties, tunable stability, and efficacy as a Lewis acid catalyst have cemented its role in a wide array of synthetic transformations. This guide has provided a comprehensive overview of its fundamental characteristics and practical applications, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Synthesis of Tritylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tritylium tetrafluoroborate, a versatile and powerful reagent in organic chemistry. It is widely utilized as a strong Lewis acid and a hydride abstraction agent in a variety of chemical transformations, including in the synthesis of complex molecules relevant to drug development. This document details the primary synthetic routes, presents quantitative data for comparison, provides explicit experimental protocols, and outlines the reaction mechanisms and safety precautions.

Introduction

This compound tetrafluoroborate, with the chemical formula [C(C₆H₅)₃]BF₄, is a stable carbocation salt. The stability of the this compound cation arises from the extensive resonance delocalization of the positive charge across the three phenyl rings. This inherent stability allows for its isolation and storage as a solid, making it a convenient reagent. Its applications in organic synthesis are diverse, ranging from catalyzing aldol and Michael reactions to initiating polymerizations and effecting dehydrogenation reactions.

Synthetic Routes and Mechanisms

The synthesis of this compound tetrafluoroborate can be achieved through several pathways, most commonly starting from triphenylmethanol or a triphenylmethyl halide. The choice of starting material may depend on availability, cost, and desired purity of the final product.

The general mechanism for the formation of the this compound cation from triphenylmethanol involves the protonation of the hydroxyl group by a strong acid, followed by the elimination of a water molecule to form the stable carbocation. When starting from a triphenylmethyl halide, the reaction proceeds via abstraction of the halide anion by a Lewis acid.

Quantitative Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound tetrafluoroborate, providing a comparison of yields and reaction conditions.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Triphenylmethanol | HBF₄·Et₂O, Acetic Anhydride | Acetic Anhydride | 15 min | 95% | Organic Syntheses, Coll. Vol. 5, p.1138 (1973) |

| Triphenylmethyl Chloride | AgBF₄ | Ethanol | Not Specified | High | Not Specified |

| Triphenylmethyl Chloride | HBF₄·Et₂O | Dichloromethane | Not Specified | High | [1] |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound tetrafluoroborate from triphenylmethanol.

Synthesis of this compound Tetrafluoroborate from Triphenylmethanol

This procedure is adapted from Organic Syntheses.

Materials:

-

Triphenylmethanol (13.0 g, 0.05 mol)

-

Acetic anhydride (50 mL)

-

48% Tetrafluoroboric acid (HBF₄) (11.0 mL, ~0.1 mol)

-

Anhydrous diethyl ether

-

A 250 mL Erlenmeyer flask

-

A magnetic stirrer and stir bar

-

An ice bath

-

A Büchner funnel and filter paper

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 13.0 g (0.05 mol) of triphenylmethanol in 50 mL of acetic anhydride with gentle warming and stirring.

-

Cool the solution in an ice bath until crystallization begins.

-

Slowly add 11.0 mL of 48% tetrafluoroboric acid dropwise to the cold, stirring solution over a period of 5-10 minutes. The mixture will turn a vibrant yellow.

-

After the addition is complete, continue to stir the mixture in the ice bath for another 15 minutes.

-

Collect the yellow crystalline product by suction filtration using a Büchner funnel.

-

Wash the crystals thoroughly with 100 mL of anhydrous diethyl ether to remove any remaining acetic acid and anhydride.

-

Dry the product in a vacuum desiccator to obtain this compound tetrafluoroborate.

Characterization:

The product can be characterized by its melting point and spectroscopic data.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aromatic C-H stretching and the B-F stretching of the tetrafluoroborate anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show multiplets in the aromatic region. The ¹³C NMR spectrum will show a characteristic downfield signal for the central cationic carbon.[4]

Mandatory Visualizations

Reaction Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound tetrafluoroborate from triphenylmethanol.

Caption: Workflow for the synthesis of this compound tetrafluoroborate.

Reaction Mechanism Diagram

The diagram below outlines the chemical transformations occurring during the synthesis.

Caption: Mechanism of this compound tetrafluoroborate formation.

Safety Precautions

This compound tetrafluoroborate is a corrosive substance that can cause severe skin burns and eye damage.[2][5] It is also moisture-sensitive. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

Conclusion

The synthesis of this compound tetrafluoroborate is a well-established and reliable procedure that provides access to a valuable synthetic tool. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can confidently prepare this reagent for use in a wide array of chemical applications, ultimately contributing to the advancement of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Physical Properties of Tritylium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physical properties of tritylium salts, which are invaluable reagents and catalysts in organic synthesis. The stability and reactivity of the this compound cation, underpinned by its unique structural and electronic characteristics, make a thorough understanding of its physical properties essential for its effective application. This document outlines key physical data, experimental protocols for their determination, and visual representations of important reaction mechanisms.

Core Physical Properties of this compound Salts

The physical properties of this compound salts are significantly influenced by the nature of the counter-anion. While a comprehensive database is challenging to compile due to the vast number of possible salts, this section summarizes key quantitative data for some common examples.

Data Presentation

The following table summarizes the available quantitative data for frequently used this compound salts.

| This compound Salt | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound Tetrafluoroborate | (C₆H₅)₃C(BF₄) | 330.13 | 205-215 (dec.)[1][2] | Soluble in polar organic solvents. |

| This compound Hexafluorophosphate | (C₆H₅)₃C(PF₆) | 388.29 | ~150 (dec.)[3][4] | Soluble in water (27 g/L at 25°C).[5] |

| This compound Perchlorate | (C₆H₅)₃C(ClO₄) | 342.78 | Data not readily available. | Decomposes with moisture.[6] |

| This compound Hexachloroantimonate | (C₆H₅)₃C(SbCl₆) | Not specified | Data not readily available. | No data available. |

Note: "dec." indicates that the compound decomposes at its melting point. The solubility of this compound salts is generally described qualitatively in the literature, with specific quantitative data being sparse.

Solubility

This compound salts are generally soluble in polar organic solvents.[7] The choice of solvent can be critical for reactions involving this compound salts, as it can influence their stability and reactivity. Trityl chloride, a precursor to this compound salts, is highly soluble in organic solvents like chloroform, benzene, and ethyl acetate due to its non-polar aromatic structure.[8] It has very low solubility in water.[8]

Stability

The this compound cation is a relatively stable carbocation due to the delocalization of the positive charge over its three phenyl rings.[7] Many this compound salts are moisture-sensitive but can be stable in air and are often thermally stable to over 100°C.[7]

Spectral Properties

UV-Vis Spectroscopy: The this compound cation exhibits strong absorption in the visible region, which is responsible for the characteristic yellow color of its solutions.[9] A solution of the this compound cation generated from trityl alcohol in chloroform with 2% trifluoroacetic acid shows absorption maxima (λmax) at 410 nm and 435 nm, with a molar absorptivity (ε) of 45,000 M⁻¹cm⁻¹.[9]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of this compound salts and for studying the electronic nature of the this compound cation. The formation of the this compound cation from precursors can be confirmed by characteristic downfield shifts in the NMR spectra.[10] For instance, the appearance of ¹³C signals at 163.6 and 162.4 ppm (vs TMS) in the presence of Li⁺ and Ba²⁺, respectively, confirmed the formation of zwitterions from Rhodamine B base.[10]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties of this compound salts.

Melting Point Determination

The melting point of this compound salts can be determined using a standard capillary melting point apparatus.

Procedure:

-

Sample Preparation: Ensure the this compound salt is completely dry. If necessary, dry the sample under a high vacuum.

-

Capillary Loading: Finely powder a small amount of the salt. Pack the powdered salt into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to about 20°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

-

Decomposition: For salts that decompose, the temperature at which decomposition (e.g., charring) begins should be noted.

Solubility Determination

The following protocol can be used to determine the solubility of a this compound salt in a given solvent.

Procedure:

-

Equilibration: Add an excess amount of the this compound salt to a known volume of the desired solvent in a sealed vial.

-

Stirring: Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant solution, ensuring no solid particles are transferred. This can be done using a syringe with a filter.

-

Quantification:

-

Evaporate the solvent from the extracted solution.

-

Weigh the remaining solid to determine the mass of the dissolved salt.

-

Calculate the solubility in g/100 mL or mol/L.

-

Alternatively, the concentration of the this compound cation in the saturated solution can be determined using UV-Vis spectroscopy by measuring its absorbance at its λmax and using a pre-determined calibration curve.

-

Acquisition of UV-Vis Spectra

Procedure:

-

Solution Preparation: Prepare a dilute solution of the this compound salt in a suitable, dry, UV-grade solvent (e.g., acetonitrile, dichloromethane). The concentration should be chosen such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). If the concentration of the solution is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Acquisition of NMR Spectra

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound salt in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂) in an NMR tube. Ensure the salt is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Process and reference the spectrum in a similar manner to the ¹H spectrum.

-

Visualization of Reaction Mechanisms

This compound salts are widely used as reagents and catalysts in organic synthesis. The following diagrams, generated using the DOT language, illustrate key reaction mechanisms.

References

- 1. This compound tetrafluoroborate | 341-02-6 [sigmaaldrich.com]

- 2. CAS RN 341-02-6 | Fisher Scientific [fishersci.com]

- 3. This compound hexafluorophosphate 437-17-2 [sigmaaldrich.com]

- 4. 三苯基六氟磷酸碳 | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Cas 16721-97-4,trityl perchlorate | lookchem [lookchem.com]

- 7. Synthesis and structure of this compound salts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Tritylium Salts as Organic Lewis Acids: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of tritylium salts as highly effective organic Lewis acids in a variety of chemical transformations. This compound cations, characterized by their stable carbocationic center, have emerged as powerful catalysts, offering a metal-free alternative for activating a wide range of substrates. This document details the catalytic applications of this compound salts in key organic reactions, including Povarov, Diels-Alder, Hosomi-Sakurai, and aldol-type reactions. Comprehensive experimental protocols for these transformations are provided, alongside a compilation of quantitative data to facilitate catalyst selection and reaction optimization. Furthermore, this guide illustrates the underlying reaction mechanisms and experimental workflows through detailed diagrams generated using Graphviz, offering a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction to this compound Salts as Organic Lewis Acids

The triphenylmethyl (trityl) cation, a stable carbocation, has garnered significant attention as an organic Lewis acid catalyst in a multitude of organic reactions.[1] Unlike traditional metal-based Lewis acids, this compound salts offer the advantage of being purely organic, thereby circumventing issues of metal contamination in final products, a critical consideration in pharmaceutical synthesis. The Lewis acidity of the this compound cation arises from the vacant p-orbital on the central carbon atom, which can accept a pair of electrons from a Lewis basic substrate, thereby activating it towards nucleophilic attack.

The stability of the this compound cation is attributed to the extensive delocalization of the positive charge over its three phenyl rings. This inherent stability allows for the isolation of this compound salts with various non-nucleophilic counter-anions, such as tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), and tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻). The choice of the counter-anion can significantly influence the salt's solubility and catalytic activity.

Recent advancements have demonstrated that the catalytic efficiency of this compound ions can be further enhanced by incorporating them into porous aromatic frameworks (PAFs). This approach not only improves catalytic activity but also facilitates catalyst recovery and reuse.[2]

Catalytic Applications and Quantitative Data

This compound salts have proven to be versatile catalysts for a range of carbon-carbon bond-forming reactions. This section summarizes the quantitative data for several key transformations, highlighting the efficiency and selectivity of these organic Lewis acids.

Povarov Reaction

The Povarov reaction, a [4+2] cycloaddition between an imine and an electron-rich alkene, is effectively catalyzed by this compound salts to afford tetrahydroquinoline derivatives. The this compound cation activates the imine by coordinating to the nitrogen atom, thereby lowering the LUMO of the imine and facilitating the cycloaddition.

| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| TrBF₄ | 0.25 | 3 | 74 | [2] |

| TBBF₄ | 0.25 | 3 | 67 | [2] |

| PAF-201 | 0.25 | 1 | 92 | [2] |

| TrBF₄ | 0.5 | - | 92 | [2] |

TBBF₄: Tri(4-biphenyl)carbonium tetrafluoroborate PAF-201: this compound-based porous aromatic framework

Enantioselective Diels-Alder Reaction

The development of chiral this compound ion pairs has enabled highly enantioselective Diels-Alder reactions. By employing a chiral, weakly coordinating anion, the stereochemical outcome of the cycloaddition can be effectively controlled.

| This compound Source | Chiral Anion Source | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| TrCl | Fe(III) bisphosphate 2f | CH₂Cl₂ | 24 | 70 | 91 | [3] |

| Trityl Phosphate (TP) | - | - | - | 9 | 97 | [1] |

| TrBr | Chiral Phosphate 1a | - | - | 55 | 14 | [3] |

| TrCl | Fe(III) phosphate | - | - | 79 | 35 | [3] |

Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction, involving the allylation of electrophiles with allylsilanes, is efficiently catalyzed by this compound salts. The catalyst activates the electrophile, typically a ketone or aldehyde, for nucleophilic attack by the allylsilane.

| Catalyst | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| (Ph₃C)[BPh(F)₄] | 1 | β,γ-Unsaturated α-ketoester | Allylsilane | 97 | [2] |

| BF₃·Et₂O | - | β,γ-Unsaturated α-ketoester | Allylsilane | <30% conversion | [2] |

| TMSOTf | - | β,γ-Unsaturated α-ketoester | Allylsilane | <30% conversion | [2] |

| Sc(OTf)₃ | - | β,γ-Unsaturated α-ketoester | Allylsilane | Undesired product | [2] |

| Yb(OTf)₃ | - | β,γ-Unsaturated α-ketoester | Allylsilane | No reaction | [2] |

Tandem Michael-Aldol Reaction

This compound perchlorate has been shown to catalyze a tandem Michael-Aldol reaction between silyl enol ethers, α,β-unsaturated ketones, and aldehydes. This one-pot procedure allows for the formation of two new carbon-carbon bonds with high stereoselectivity.

| Silyl Enol Ether | α,β-Unsaturated Ketone | Aldehyde | Yield (%) | Diastereomer Ratio | Reference |

| 1-Trimethylsilyloxy-cyclohexene | 2-Cyclohexen-1-one | Benzaldehyde | 93 | >20:1 | [4] |

| 1-Trimethylsilyloxy-cyclopentene | 2-Cyclohexen-1-one | Benzaldehyde | 91 | >20:1 | [4] |

| 1-Phenyl-1-trimethylsilyloxy-ethene | 2-Cyclohexen-1-one | Benzaldehyde | 88 | >20:1 | [4] |

| 1-Trimethylsilyloxy-cyclohexene | 2-Cyclohexen-1-one | 3-Phenyl-2-propenal | 89 | >20:1 | [4] |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions catalyzed by this compound salts.

General Procedure for this compound Salt-Catalyzed Povarov Reaction

To a solution of benzylidene aniline (2 mmol) and 2,3-dihydrofuran (10 mmol) in anhydrous THF (5 ml) at room temperature is added the this compound salt catalyst (0.005 mmol). The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline product. For the heterogeneous catalyst PAF-201, it can be recovered by filtration after the reaction.[2]

General Procedure for Enantioselective Diels-Alder Reaction

In a dried reaction vessel, trityl chloride (10 mol%) and the chiral Fe(III) bisphosphate (10 mol%) are dissolved in CH₂Cl₂ (2 mL) at room temperature. To this solution, anthracene (0.4 mmol) and the β,γ-unsaturated α-ketoester (0.2 mmol) are added. The reaction mixture is stirred at room temperature for the specified time. After completion of the reaction, the solvent is evaporated, and the residue is purified by silica gel column chromatography to yield the Diels-Alder adduct. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.[3]

General Procedure for this compound Salt-Catalyzed Hosomi-Sakurai Reaction

To a solution of the β,γ-unsaturated α-ketoester (0.11 mmol) and allylsilane (0.13 mmol) in anhydrous CH₂Cl₂ (2 mL) under an argon atmosphere, (Ph₃C)[BPh(F)₄] (1.0 mol%) is added at 25 °C. The reaction mixture is stirred for 10 minutes and then quenched with p-TsOH (0.5 M in MeOH, 0.1 mL). The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to give the γ,γ-disubstituted α-ketoester.[2]

Typical Procedure for this compound Perchlorate-Catalyzed Tandem Michael-Aldol Reaction

To a mixture of an α,β-unsaturated ketone (1.0 mmol) and an aldehyde (1.2 mmol) in dichloromethane (5 ml) at -78 °C, a solution of trityl perchlorate (0.1 mmol) in dichloromethane (1 ml) is added. A solution of a silyl enol ether (1.2 mmol) in dichloromethane (2 ml) is then added dropwise. The reaction mixture is stirred at -78 °C for the specified time. The reaction is quenched by adding saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the γ-acyl-substituted δ-hydroxy ketone derivative.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of key this compound salt-catalyzed reactions and a general workflow for catalyst synthesis and screening.

Catalytic Cycle of the Povarov Reaction

Caption: Proposed catalytic cycle for the this compound-catalyzed Povarov reaction.

Mechanism of the Hosomi-Sakurai Reaction

References

- 1. Enantioselective Diels–Alder reaction of anthracene by chiral this compound catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient Lewis acid catalytic activity of the this compound ion at the node of a tensile organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Enantioselective Diels–Alder reaction of anthracene by chiral this compound catalysis [beilstein-journals.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Genesis of a Stable Carbocation: A Technical History of the Tritylium Cation's Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal moments in the discovery of the tritylium (triphenylmethyl) cation, a foundational species in organic chemistry. From the unexpected synthesis of its radical precursor to the isolation of its stable salts, this document provides a detailed account of the key experiments, methodologies, and conceptual leaps that established the existence and stability of this remarkable carbocation.

From Trivalent Carbon to a Hint of Ions: The Dawn of a New Chemistry

The story of the this compound cation begins with the groundbreaking work of Moses Gomberg in 1900. While attempting to synthesize hexaphenylethane, Gomberg unexpectedly produced a highly reactive species that he correctly identified as the triphenylmethyl radical.[1] This discovery of a stable organic free radical challenged the then-prevailing view of carbon's invariable tetravalency.[1]

Gomberg's experiments, while focused on the radical, laid the essential groundwork. Early in the 20th century, observations by chemists including James Flack Norris, F. Kehrman, and Paul Walden provided the first clues that triphenylmethyl derivatives could form ionic species. They noted that colorless triphenylmethanol dissolved in concentrated sulfuric acid to produce intensely colored yellow solutions, and that solutions of triphenylmethyl chloride in liquid sulfur dioxide exhibited electrical conductivity, suggesting the presence of ions.

The Definitive Synthesis: Isolation of Stable this compound Salts

The definitive proof of the this compound cation's existence as a stable, isolable species came in 1960 from the work of H. J. Dauben, Jr., and L. R. Honnen. They developed a straightforward and efficient method for preparing stable crystalline salts of the this compound cation, specifically the perchlorate and tetrafluoroborate salts. This work transformed the this compound cation from a transient, inferred species into a readily accessible and valuable reagent.

Key Experimental Protocols

The following are detailed methodologies for the landmark experiments in the discovery and isolation of the this compound cation.

2.1.1. Gomberg's Synthesis of the Triphenylmethyl Radical (1900)

This foundational experiment led to the first observation of a stable organic radical, the precursor to the this compound cation.

-

Objective: To synthesize hexaphenylethane via a Wurtz reaction.

-

Reactants: Triphenylmethyl chloride, zinc dust (or other metals like silver or mercury).[1]

-

Solvent: Benzene.

-

Apparatus: A specialized apparatus designed to maintain an inert atmosphere (carbon dioxide) to prevent oxidation of the radical.[1]

-

Procedure:

-

Triphenylmethyl chloride was dissolved in dry benzene.

-

This solution was treated with zinc dust in a flask under a constant stream of carbon dioxide to exclude air.[1]

-

The reaction mixture was stirred or shaken for a period ranging from several minutes to several days.

-

The formation of the triphenylmethyl radical was indicated by the appearance of a yellow color in the solution.[2]

-

The zinc halides were filtered off, and the benzene was removed under reduced pressure to yield a white crystalline solid.

-

-

Observations: The resulting white solid was highly reactive with air, rapidly turning yellow and forming a peroxide. This high reactivity was inconsistent with the expected properties of hexaphenylethane, leading Gomberg to propose the existence of the triphenylmethyl radical.[1]

2.1.2. Dauben and Honnen's Synthesis of this compound Perchlorate (1960)

This method provided a stable, crystalline salt of the this compound cation.

-

Objective: To synthesize and isolate a stable salt of the this compound cation.

-

Reactants: Triphenylmethanol, 70% perchloric acid.

-

Solvent: Acetic anhydride.

-

Procedure:

-

A solution of triphenylmethanol in acetic anhydride was prepared.

-

The solution was cooled in an ice bath.

-

A stoichiometric amount of 70% perchloric acid was added dropwise with stirring.

-

The this compound perchlorate precipitated as yellow crystals.

-

The crystals were collected by filtration, washed with a small amount of cold acetic anhydride, and then with a non-polar solvent like ether to remove residual acid and solvent.

-

The product was dried in a vacuum desiccator.

-

2.1.3. Dauben and Honnen's Synthesis of this compound Tetrafluoroborate (1960)

This procedure offered an alternative stable salt of the this compound cation.

-

Objective: To prepare a stable, non-explosive salt of the this compound cation.

-

Reactants: Triphenylmethanol, 48% aqueous fluoroboric acid.

-

Solvent: Acetic anhydride.

-

Procedure:

-

Triphenylmethanol was dissolved in acetic anhydride.

-

The solution was cooled in an ice bath.

-

A stoichiometric amount of 48% aqueous fluoroboric acid was added dropwise with stirring.

-

The this compound tetrafluoroborate precipitated as a yellow crystalline solid.

-

The product was collected by filtration, washed with cold acetic anhydride and then with ether.

-

The crystals were dried under vacuum.

-

Quantitative Data and Characterization

The isolation of stable this compound salts allowed for their thorough characterization, providing concrete quantitative data to support the existence of the cation.

Table 1: Physical and Spectroscopic Properties of this compound Salts

| Property | This compound Perchlorate | This compound Tetrafluoroborate | Reference(s) |

| Appearance | Yellow Crystalline Solid | Yellow Crystalline Solid | |

| Melting Point (°C) | ~145 (decomposes) | 205-215 (decomposes) | [3] |

| Yield | High | High | |

| UV-Vis λmax (nm) | 410, 430 (in acetonitrile) | 412, 430 (in acetonitrile) | |

| Molar Absorptivity (ε, M⁻¹cm⁻¹ at 430 nm) | ~40,000 | ~40,000 | |

| ¹³C NMR (C⁺, ppm) | ~212 | ~212 | [4] |

Visualizing the Discovery and Synthesis

The following diagrams illustrate the key historical and experimental pathways in the discovery of the this compound cation.

Conclusion

The discovery of the this compound cation was a landmark achievement in organic chemistry, evolving from the serendipitous discovery of its radical precursor to the deliberate synthesis of its stable salts. This journey not only solidified the concept of carbocations but also provided chemists with a powerful and versatile reagent that continues to be of great importance in synthesis and mechanistic studies. The experimental ingenuity and insightful interpretations of the scientists involved laid a critical foundation for our modern understanding of reactive intermediates.

References

The Tritylium Cation: A Versatile Tool in Modern Carbocation Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl cation, or tritylium ion, stands as a cornerstone in the field of carbocation chemistry. Its remarkable stability, coupled with its potent electrophilicity, has rendered it an indispensable reagent and catalyst in a vast array of organic transformations. This technical guide provides a comprehensive overview of the pivotal role of the this compound cation, detailing its application in catalysis, polymerization, and hydride abstraction reactions. Particular emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Properties and Generation of this compound Cations

The stability of the this compound cation arises from the extensive delocalization of the positive charge across the three phenyl rings. This inherent stability allows for its isolation as stable salts with a variety of counter-anions, ranging from common examples like tetrafluoroborate ([BF₄]⁻) and perchlorate ([ClO₄]⁻) to weakly coordinating anions (WCAs) such as tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) and carboranes.[1][2] The choice of counter-anion is crucial, as it significantly influences the solubility and Lewis acidity of the this compound salt.

This compound salts are typically generated through several synthetic routes, including:

-

Hydride Abstraction: Treatment of triphenylmethane with a strong hydride abstractor.

-

Halide Abstraction: Reaction of a triphenylmethyl halide with a Lewis acid.[1]

-

Alcohol Protonation/Dehydration: Protonation of triphenylmethanol with a strong acid, followed by the elimination of water.

This compound Cations as Lewis Acid Catalysts

The this compound ion's electron-deficient carbocation center makes it a highly effective Lewis acid catalyst for a multitude of organic reactions.[3][4] It activates substrates by abstracting an electron pair, thereby facilitating subsequent nucleophilic attack.

The Povarov Reaction

The Povarov reaction, a [4+2] cycloaddition for the synthesis of tetrahydroquinolines, is efficiently catalyzed by this compound salts.[5] The this compound cation activates the imine component, facilitating the cycloaddition with an electron-rich alkene.

Table 1: this compound-Catalyzed Povarov Reaction

| Entry | Catalyst (mol%) | Dienophile | Imine | Yield (%) | Reference |

| 1 | TrBF₄ (10) | 2,3-Dihydrofuran | N-Benzylideneaniline | 85 | [5] |

| 2 | TrBF₄ (5) | Ethyl vinyl ether | N-(4-Methoxybenzylidene)aniline | 92 | [5] |

| 3 | TrClO₄ (10) | Cyclopentadiene | N-Benzylideneaniline | 78 |

Aldol and Michael Additions

This compound salts, such as this compound perchlorate, have been demonstrated to be effective catalysts for Mukaiyama-type aldol and Michael additions.[6] They activate the carbonyl or enone component towards nucleophilic attack by a silyl enol ether.

Table 2: this compound Perchlorate-Catalyzed Michael Addition

| Entry | Substrate | Silyl Enol Ether | Product | Yield (%) | Reference |

| 1 | Cyclohexenone | 1-(Trimethylsiloxy)cyclohexene | 2-(2-Oxocyclohexyl)cyclohexanone | 88 | [6] |

| 2 | Chalcone | 1-Phenyl-1-(trimethylsiloxy)ethene | 1,3-Diphenyl-3-(trimethylsiloxy)propan-1-one | 91 | [6] |

Diels-Alder Reactions

The this compound cation can catalyze Diels-Alder reactions by activating the dienophile. This is particularly effective for reactions involving electron-rich dienes. The use of chiral counter-anions with the this compound cation has also enabled enantioselective Diels-Alder reactions.

Role in Cationic Polymerization

This compound cations are widely employed as initiators or co-initiators in cationic polymerization of various monomers, including styrenes, vinyl ethers, and isobutylene.[1] The initiation process can occur through two main mechanisms:

-

Direct Initiation: The this compound cation directly adds to the monomer, generating a new carbocation that propagates the polymer chain.

-

Co-initiation: The this compound cation abstracts a halide from an alkyl halide, generating a more reactive carbocation that initiates polymerization.[1]

The efficiency of initiation and the characteristics of the resulting polymer are influenced by factors such as the stability of the this compound salt, the nature of the monomer, and the reaction conditions.

Hydride Abstraction Reactions

This compound cations, particularly those with electron-withdrawing substituents or paired with weakly coordinating anions, are potent hydride abstracting agents.[7][8] This property is harnessed in a variety of synthetic transformations, including the generation of other carbocations and the activation of C-H bonds. The perfluorinated this compound cation, for instance, exhibits exceptional hydride affinity.[9]

Table 3: Hydride Abstraction by Fluorinated this compound Cations

| This compound Cation | Substrate | Product | Yield (%) | Reference |

| [F₆Tr]⁺[HCB₁₁Cl₁₁]⁻ | Methylcyclohexane | F₆Tr-H | >98 | [10] |

| [F₁₅Tr]⁺[HCB₁₁Cl₁₁]⁻ | Cyclohexane | F₁₅Tr-H | 92 (in 5 min) | [8][9] |

Experimental Protocols

Synthesis of this compound Tetrafluoroborate (TrBF₄)

-

Materials: Triphenylmethanol, tetrafluoroboric acid (HBF₄, 50% in water), acetic anhydride.

-

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve triphenylmethanol (1 equivalent) in acetic anhydride.

-

Cool the solution in an ice bath.

-

Slowly add tetrafluoroboric acid (1.1 equivalents) dropwise with vigorous stirring.

-

A yellow precipitate of this compound tetrafluoroborate will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.

-

General Procedure for this compound-Catalyzed Povarov Reaction

-

Materials: this compound tetrafluoroborate (catalyst), imine, dienophile, dichloromethane (solvent).

-

Procedure:

-

To a solution of the imine (1 equivalent) in dry dichloromethane under an inert atmosphere, add the dienophile (1.2 equivalents).

-

Add this compound tetrafluoroborate (0.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound tetrafluoroborate.

Caption: Signaling pathway of the this compound-catalyzed Povarov reaction.

Caption: Logical relationship in this compound-initiated cationic polymerization.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Metal-free synthesis of 3,3′-bisindolylmethanes in water using Ph3C+[B(C6F5)4]− as the pre-catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Highly efficient Lewis acid catalytic activity of the this compound ion at the node of a tensile organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Abstraction of Hydride from Alkanes and Dihydrogen by the Perfluorotrityl Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolable fluorinated triphenylmethyl cation salts of [HCB11Cl11]−: demonstration of remarkable hydride affinity - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Identification of Tritylium Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tritylium cation (triphenylmethyl cation, Ph₃C⁺) is a stable carbocation that plays a significant role in organic synthesis, catalysis, and materials science. Its unique electronic and structural properties make it a powerful tool in a variety of chemical transformations. Accurate identification and characterization of this compound ions are paramount for understanding reaction mechanisms, ensuring product purity, and developing novel applications. This technical guide provides an in-depth overview of the spectroscopic techniques used for the identification and characterization of this compound ions, complete with experimental protocols and data analysis.

Synthesis of this compound Salts for Spectroscopic Analysis

The generation of this compound ions for spectroscopic analysis typically involves the synthesis of their stable salts. Two common methods for preparing this compound salts are:

-

Halide Abstraction: This method involves the reaction of a triphenylmethyl halide (e.g., triphenylmethyl chloride) with a Lewis acid or a silver salt of a non-coordinating anion.[1]

-

Protonolysis of Triphenylmethanol: The reaction of triphenylmethanol with a strong acid, such as hexafluorophosphoric acid, yields the corresponding this compound salt and water.[2]

Given the moisture and air sensitivity of this compound salts, all synthetic manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Spectroscopic Characterization

A combination of spectroscopic techniques is typically employed for the unambiguous identification of this compound ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of this compound ions in solution. The deshielding effect of the positive charge on the central carbon atom results in a characteristic downfield chemical shift in the ¹³C NMR spectrum.

¹H NMR Spectroscopy: The protons on the phenyl rings of the this compound cation typically resonate in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts can be influenced by the solvent and the nature of the counter-ion.

¹³C NMR Spectroscopy: The most diagnostic signal in the ¹³C NMR spectrum of a this compound ion is the resonance of the central cationic carbon (C⁺). This signal is significantly shifted downfield compared to the corresponding carbon in triphenylmethane.

| Nucleus | Typical Chemical Shift (δ) / ppm | Solvent System |

| ¹³C (C⁺) | ~211.9 | SO₂/SbF₅[3] |

| ¹³C (aromatic) | 125-150 | General Range |

| ¹H (aromatic) | 7.0-9.0 | General Range |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Due to their sensitivity to moisture, this compound salts must be handled in a glovebox or under an inert atmosphere.

-

Weigh 5-10 mg of the this compound salt directly into a clean, dry NMR tube.

-

Add approximately 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CD₂Cl₂, CD₃CN, or for highly reactive species, SO₂). The solvent must be anhydrous.

-

Cap the NMR tube securely. For long-term storage or for highly sensitive samples, the tube can be flame-sealed.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

-

For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary central carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the this compound cation and its counter-ion. The spectra are often complex due to the numerous vibrations of the phenyl rings.

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Assignment |

| C-H stretch (aromatic) | 3100-3000 | Phenyl rings |

| C=C stretch (aromatic) | 1600-1585, 1500-1400 | Phenyl rings[3] |

| C-H out-of-plane bend | 900-675 | Phenyl rings |

| Counter-ion vibrations | Varies | e.g., P-F stretch for PF₆⁻ |

Note: The IR spectrum of the counter-ion can be useful for confirming the identity of the salt. For example, the hexafluorophosphate (PF₆⁻) anion exhibits a strong, broad absorption band around 840 cm⁻¹.

Experimental Protocol for IR Analysis (for solid samples):

-

KBr Pellet Method:

-

In a glovebox or under a dry, inert atmosphere, grind a small amount (1-2 mg) of the this compound salt with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the resulting powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Acquire the IR spectrum of the pellet.

-

-

Nujol Mull Method:

-

In a glovebox, grind a small amount of the this compound salt to a fine powder.

-

Add a drop of Nujol (mineral oil) and continue to grind to form a smooth paste (mull).

-

Spread the mull between two KBr or NaCl plates.

-

Acquire the IR spectrum, noting that the Nujol itself will have characteristic C-H stretching and bending bands.

-

UV-Visible (UV-Vis) Spectroscopy

This compound ions are typically colored and exhibit strong absorptions in the visible region of the electromagnetic spectrum, arising from π-π* transitions within the delocalized carbocation system. The position of the maximum absorption (λmax) is sensitive to the solvent and the substitution pattern on the phenyl rings.

| Compound | λmax (nm) | **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | Solvent |

| This compound cation | 410, 435 | 45,000 | 2% TFA in CHCl₃ |

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound salt in a suitable UV-Vis grade solvent (e.g., acetonitrile, dichloromethane). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.

-

Due to the reactivity of this compound ions, the analysis should be performed promptly after solution preparation.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Use a matched cuvette containing the pure solvent as a reference.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the this compound cation. Electron ionization (EI) or electrospray ionization (ESI) can be used. In the mass spectrum of compounds containing a benzyl group, a peak at m/z 91 is often observed, which corresponds to the tropylium ion, a rearrangement product of the benzyl cation. It is important not to confuse this with the this compound cation. The direct analysis of a this compound salt should show a peak corresponding to the intact cation.

| Ion | m/z | Notes |

| Triphenylmethyl cation (C₁₉H₁₅⁺) | 243.1 | Molecular ion of the cation[3] |

| Tropylium ion (C₇H₇⁺) | 91.1 | Common fragment from benzyl-containing compounds |

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction:

-

For ESI-MS, a dilute solution of the this compound salt in a suitable solvent (e.g., acetonitrile) is infused into the mass spectrometer.

-

For EI-MS of a precursor like triphenylmethyl chloride, the sample is introduced into the ion source where it is vaporized and ionized.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the appropriate mass range.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation.

-

Visualizing Workflows and Concepts

Conclusion

The spectroscopic identification of this compound ions is a multi-faceted process that relies on the complementary information provided by NMR, IR, UV-Vis, and mass spectrometry. A thorough understanding of the principles behind each technique, coupled with careful experimental execution, is essential for the accurate characterization of these important chemical species. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals working with this compound ions.

References

Methodological & Application

Application Notes and Protocols: Tritylium Hexafluorophosphate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritylium hexafluorophosphate, [(C₆H₅)₃C]⁺[PF₆]⁻, is a powerful and versatile reagent in modern organic synthesis.[1] Its utility stems from the high stability of the this compound cation, a bulky, non-coordinating carbocation that serves as a potent Lewis acid and a strong hydride abstractor.[1][2] This combination of properties allows it to catalyze a wide range of chemical transformations with high efficiency and selectivity, often under mild reaction conditions. These characteristics make it a valuable tool for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

This document provides detailed application notes and experimental protocols for the use of this compound hexafluorophosphate in several key areas of organic synthesis, including Lewis acid catalysis, hydride abstraction reactions, and cationic polymerization.

Lewis Acid Catalysis

The this compound cation's strong electrophilicity and steric bulk make it an effective Lewis acid catalyst for a variety of organic reactions.[3] It activates substrates by coordinating to Lewis basic sites, thereby facilitating subsequent bond-forming events.

Povarov Reaction for the Synthesis of Tetrahydroquinolines

The Povarov reaction is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene to produce tetrahydroquinolines, a common scaffold in bioactive molecules.[4][5][6] this compound salts have been shown to be highly effective catalysts for this transformation.[3]

Reaction Mechanism:

The reaction is initiated by the Lewis acidic this compound cation activating the imine, making it more electrophilic. This is followed by a stepwise addition of the electron-rich alkene and subsequent intramolecular electrophilic aromatic substitution to form the tetrahydroquinoline ring system.[4]

Experimental Protocol (Adapted from a this compound Tetrafluoroborate-Catalyzed Procedure):

-

Materials:

-

Substituted aniline (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Electron-rich alkene (e.g., 2,3-dihydrofuran) (1.2 mmol)

-

This compound hexafluorophosphate (0.01 mmol, 1 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the aniline and benzaldehyde.

-

Dissolve the reactants in anhydrous CH₂Cl₂.

-

Add this compound hexafluorophosphate to the solution.

-

Add the electron-rich alkene dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with CH₂Cl₂ (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data:

| Aniline Derivative | Benzaldehyde Derivative | Alkene | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| Aniline | Benzaldehyde | 2,3-Dihydrofuran | 1 | 2 | 92 | Adapted from[3] |